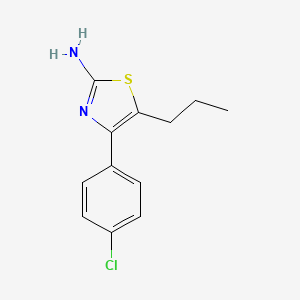
1-(5-chloro-2-hydroxyphenyl)-5-phenyl-4-pentene-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-chloro-2-hydroxyphenyl)-5-phenyl-4-pentene-1,3-dione, also known as chalcone, is a chemical compound that belongs to the class of flavonoids. It is a yellow crystalline solid that is widely used in scientific research due to its various biological activities. Chalcone is synthesized by the Claisen-Schmidt condensation reaction between benzaldehyde and acetophenone in the presence of a base.
作用機序
The mechanism of action of 1-(5-chloro-2-hydroxyphenyl)-5-phenyl-4-pentene-1,3-dione is not fully understood. However, it has been proposed that 1-(5-chloro-2-hydroxyphenyl)-5-phenyl-4-pentene-1,3-dione exerts its biological activities through various mechanisms, including inhibition of enzymes, modulation of signaling pathways, and interaction with cellular components. Chalcone has been found to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 and lipoxygenase. It has also been shown to modulate signaling pathways, such as the nuclear factor-kappa B pathway, which is involved in inflammation and cancer. Chalcone interacts with cellular components, such as DNA, proteins, and membranes, to exert its biological activities.
Biochemical and Physiological Effects:
Chalcone has various biochemical and physiological effects on the body. It has been found to reduce oxidative stress and inflammation, which are involved in the pathogenesis of various diseases, including cancer, diabetes, and cardiovascular disease. Chalcone also exhibits antimicrobial activity against various bacteria, fungi, and viruses. It has been shown to inhibit the growth of cancer cells and induce apoptosis. Chalcone has potential as a therapeutic agent for the treatment of various diseases.
実験室実験の利点と制限
Chalcone has several advantages for lab experiments. It is a readily available and inexpensive compound that can be synthesized easily. It has various biological activities that can be studied in vitro and in vivo. Chalcone has potential as a therapeutic agent for the treatment of various diseases. However, there are also limitations to the use of 1-(5-chloro-2-hydroxyphenyl)-5-phenyl-4-pentene-1,3-dione in lab experiments. Chalcone has poor solubility in water, which can limit its use in aqueous solutions. It also has low bioavailability, which can limit its effectiveness in vivo. Further studies are needed to optimize the use of 1-(5-chloro-2-hydroxyphenyl)-5-phenyl-4-pentene-1,3-dione in lab experiments and to improve its pharmacokinetic properties.
将来の方向性
There are several future directions for the study of 1-(5-chloro-2-hydroxyphenyl)-5-phenyl-4-pentene-1,3-dione. Further studies are needed to elucidate the mechanism of action of 1-(5-chloro-2-hydroxyphenyl)-5-phenyl-4-pentene-1,3-dione and to identify its molecular targets. The development of 1-(5-chloro-2-hydroxyphenyl)-5-phenyl-4-pentene-1,3-dione derivatives with improved pharmacokinetic properties and efficacy is also an area of future research. Chalcone has potential as a therapeutic agent for the treatment of various diseases, and further studies are needed to evaluate its clinical efficacy and safety. The use of 1-(5-chloro-2-hydroxyphenyl)-5-phenyl-4-pentene-1,3-dione in combination with other drugs or therapies is also an area of future research. Overall, 1-(5-chloro-2-hydroxyphenyl)-5-phenyl-4-pentene-1,3-dione is a promising compound that has potential for the development of novel therapeutics for the treatment of various diseases.
合成法
The synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-phenyl-4-pentene-1,3-dione involves the condensation reaction between benzaldehyde and acetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction takes place in ethanol or methanol as a solvent. The reaction mixture is heated under reflux for several hours until the product is formed. The product is then isolated by filtration and recrystallization.
科学的研究の応用
Chalcone has been extensively studied for its various biological activities, including anti-inflammatory, antioxidant, antimicrobial, antitumor, and antidiabetic effects. Chalcone has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to scavenge free radicals and protect against oxidative stress. Chalcone exhibits antimicrobial activity against various bacteria, fungi, and viruses. It has also been found to inhibit the growth of cancer cells and induce apoptosis. Chalcone has potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and inflammation.
特性
IUPAC Name |
(E)-1-(5-chloro-2-hydroxyphenyl)-5-phenylpent-4-ene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO3/c18-13-7-9-16(20)15(10-13)17(21)11-14(19)8-6-12-4-2-1-3-5-12/h1-10,20H,11H2/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAXEZHPLYOLSF-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)CC(=O)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)CC(=O)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B5793791.png)


![N-{2-[(diethylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5793812.png)

![2-phenyl-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5793821.png)
![1-[6-methyl-4-(methylthio)-1-(4-nitrophenyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5793825.png)


![5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5793855.png)
![N'-[(phenylsulfonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5793861.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B5793868.png)

